1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate

Aqueous solubility Bioisostere Building block

1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate (CAS 131515-32-7) is a C12H18O4 malonate diester incorporating the bicyclo[1.1.1]pentane (BCP) cage motif at the 2-position of the propanedioate backbone. The BCP scaffold is widely recognized as a three-dimensional, sp³-rich bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes in medicinal chemistry.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
CAS No. 131515-32-7
Cat. No. B12273903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate
CAS131515-32-7
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)OCC)C12CC(C1)C2
InChIInChI=1S/C12H18O4/c1-3-15-10(13)9(11(14)16-4-2)12-5-8(6-12)7-12/h8-9H,3-7H2,1-2H3
InChIKeyQWNCCWQETVLMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate (CAS 131515-32-7): A Bicyclo[1.1.1]pentane-Based Malonate Building Block for Phenyl Bioisostere Replacement


1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate (CAS 131515-32-7) is a C12H18O4 malonate diester incorporating the bicyclo[1.1.1]pentane (BCP) cage motif at the 2-position of the propanedioate backbone . The BCP scaffold is widely recognized as a three-dimensional, sp³-rich bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes in medicinal chemistry . This compound serves as a versatile synthetic building block, with the diethyl malonate moiety providing two ester handles for further elaboration, enabling the systematic replacement of aromatic rings with a saturated, rigid cage structure that modulates key physicochemical properties [1].

Why Diethyl 2-Phenylmalonate Cannot Substitute 1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate in Bioisostere-Driven Programs


The phenyl ring and the bicyclo[1.1.1]pentane cage are not functionally interchangeable despite their similar para-substituent exit vectors. Replacement of a para-substituted phenyl ring with a BCP-1,3-diyl group has been demonstrated to improve aqueous solubility by at least 50-fold and markedly decrease non-specific binding as measured by the chromatographic hydrophobicity index on immobilized artificial membranes, CHI(IAM), by an average of 8.3 units [1]. The BCP motif also reduces calculated logP (clogP) by approximately 3 log units on average and increases the fraction of sp³-hybridized carbons (Fsp³), which correlates with improved clinical success rates . Consequently, a standard diethyl 2-phenylmalonate building block lacks the rigid, three-dimensional cage structure, the enhanced solubility, and the reduced lipophilicity that the BCP-containing analog confers to downstream intermediates and final compounds, making generic substitution detrimental to drug-likeness optimization.

Quantitative Differentiation Evidence: 1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate vs. Closest Analogs


Aqueous Solubility Enhancement: BCP-1,3-diyl vs. para-Phenyl in Matched Molecular Pairs

In a systematic matched-pair study across four simple scaffolds and seven drug-like molecules, replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl group improved aqueous solubility by at least 50-fold [1]. This improvement is attributed to the saturated, three-dimensional cage structure disrupting π-stacking interactions that promote aggregation in phenyl-containing analogs. While the study evaluated terminal BCP-1,3-diyl substitutions rather than the malonate building block per se, the solubility advantage is intrinsic to the BCP scaffold and is retained when the BCP unit is embedded in building blocks such as the title compound.

Aqueous solubility Bioisostere Building block

Non-Specific Binding Reduction: CHI(IAM) Decrease with BCP Substitution

The CHI(IAM) chromatographic index, a validated predictor of non-specific binding to biological membranes, decreased by an average of 8.3 units when a para-phenyl group was replaced by BCP-1,3-diyl in four simple scaffolds [1]. In seven structurally diverse drug candidates (MW 337–481 Da), the average CHI(IAM) reduction was 7.4 ± 3.0 units upon analogous phenyl-to-BCP substitution [1]. This reduction is consistent with the lower lipophilicity and reduced π-interaction capacity of the BCP cage, properties that are conveyed by the BCP-malonate building block into elaborated structures.

Non-specific binding CHI(IAM) Membrane interaction

Oral Pharmacokinetic Advantage: BCP-Mediated Improvement in Cmax and AUC in γ-Secretase Inhibitor Series

In a head-to-head study by Stepan et al. (Pfizer), replacement of the para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 (compound 1) with a BCP cage (compound 3) yielded an equipotent enzyme inhibitor with significantly improved biopharmaceutical properties [1]. Compound 3 exhibited a ~4-fold increase in both Cmax and AUC relative to compound 1 in a mouse pharmacokinetic model. Passive permeability and aqueous solubility were also significantly enhanced. This case demonstrates that the BCP motif, when incorporated via building blocks such as the title malonate, can translate into in vivo oral absorption benefits that phenyl-based building blocks cannot replicate.

Oral absorption Pharmacokinetics γ-Secretase inhibitor

Metabolic Stability and Reduced Lipophilicity: BCP Building Blocks vs. Phenyl Building Blocks in General Medicinal Chemistry Applications

A 2025 review by Fang et al. synthesizes evidence from multiple drug discovery programs showing that BCP bioisosteres consistently improve metabolic stability and reduce calculated logP (clogP) compared to the parent phenyl-containing compounds [1]. The average reduction in clogP upon BCP substitution is approximately 3 log units [1]. Although the biological potency of BCP analogs is sometimes lower than the phenyl counterparts, the overall drug-likeness profile—measured by composite parameters such as Ligand Efficiency Indices—is often superior due to the balanced improvement in solubility, permeability, and metabolic stability [1]. These class-level trends directly inform building block selection: integrating the BCP malonate offers a predictable vector for tuning these parameters.

Metabolic stability Lipophilicity clogP

Geometrical Differentiation: Bridgehead Distance and 3D Conformational Profile

The distance between the bridgehead carbons (C1 and C3) in bicyclo[1.1.1]pentane is 1.85 Å, which is 65% of the 2.82 Å distance between para carbons in a phenyl ring [1]. This compression results in a more compact, sp³-rich geometry. The BCP cage introduces greater three-dimensionality (higher Fsp³) compared to the planar phenyl ring, which can enhance binding site complementarity and reduce aromatic ring count, a factor correlated with improved developability [2]. When the BCP-malonate building block is used in place of a phenyl malonate, the resulting molecules adopt a distinctly different conformational profile, offering access to chemical space not reachable with planar aromatic building blocks.

Geometrical parameters Bioisosterism Conformational restriction

Preferred Application Scenarios for 1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate Based on Evidence


Lead Optimization of Para-Substituted Phenyl-Containing Hits Requiring Solubility Rescue

When a hit or lead compound contains a para-substituted phenyl ring that limits aqueous solubility below 10 µM, introducing the BCP malonate building block early in synthetic route design provides a direct route to BCP-containing analogs. The ≥50-fold solubility improvement documented for BCP-1,3-diyl replacements [1] makes this building block a strategic choice for solubility-challenged chemical series.

Reducing Non-Specific Binding in Imaging Tracer Development

In positron emission tomography (PET) tracer or fluorescence probe development, high non-specific binding (NSB) obscures specific signal. The CHI(IAM) reduction of 7–8 units upon phenyl-to-BCP replacement [1] directly translates to cleaner imaging contrast. The title malonate building block enables modular incorporation of the BCP cage into tracer scaffolds.

Improving Oral Bioavailability in CNS Drug Discovery Programs

The 4-fold increase in oral Cmax and AUC demonstrated by Stepan et al. for a BCP-containing γ-secretase inhibitor [2] supports the use of BCP-malonate building blocks in central nervous system (CNS) programs where passive permeability and brain exposure are critical. The increased Fsp³ and reduced aromatic ring count also correlate with improved CNS drug-likeness.

Diversifying Chemical Space in DNA-Encoded Library (DEL) Synthesis

DNA-encoded library production requires building blocks that offer distinct 3D geometry and physicochemical profiles. The BCP malonate provides a saturated, rigid scaffold with an Fsp³-enriched core, contrasting with the planar phenyl malonates commonly used. The predictable property modulation (ΔclogP ≈ −3, improved metabolic stability [3]) makes it a high-value addition to DEL building block collections.

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